1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide
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Overview
Description
1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide is a complex organic compound that features a unique combination of furan, pyridazine, and piperidine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and diverse applications in scientific research.
Preparation Methods
The synthesis of 1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the furan and pyridazine intermediates. One common method involves the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . The furan ring can be synthesized through the Suzuki–Miyaura cross-coupling reaction starting from 2-bromo-5-nitrofuran with hydroxyphenyl boronic acids under microwave irradiation . The final step involves the coupling of these intermediates with piperidine-4-carboxamide under appropriate conditions to yield the target compound.
Chemical Reactions Analysis
1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyridazine rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). .
Scientific Research Applications
1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of 1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The furan and pyridazine rings facilitate binding to these targets, leading to inhibition or activation of specific pathways. For example, pyridazinone derivatives have been shown to inhibit phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological effects .
Comparison with Similar Compounds
1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
Pyridazinone derivatives: These compounds share the pyridazine ring and exhibit similar pharmacological activities, including antihypertensive and anti-inflammatory effects
Furan derivatives: Compounds containing the furan ring are known for their antimicrobial and anticancer properties.
Piperidine derivatives: These compounds are widely used in medicinal chemistry for their diverse biological activities. The uniqueness of this compound lies in its combination of these three moieties, which imparts a broad spectrum of pharmacological activities and research applications.
Properties
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-20(21-16-5-2-1-3-6-16)15-10-12-24(13-11-15)19-9-8-17(22-23-19)18-7-4-14-26-18/h1-9,14-15H,10-13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUFJTTXGHGIMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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